Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine
CAS No.: 179056-69-0
Cat. No.: VC11652803
Molecular Formula: C17H17N3
Molecular Weight: 263.34 g/mol
* For research use only. Not for human or veterinary use.
![Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine - 179056-69-0](/images/structure/VC11652803.png)
Specification
CAS No. | 179056-69-0 |
---|---|
Molecular Formula | C17H17N3 |
Molecular Weight | 263.34 g/mol |
IUPAC Name | 1-phenyl-N-[[4-(1H-pyrazol-5-yl)phenyl]methyl]methanamine |
Standard InChI | InChI=1S/C17H17N3/c1-2-4-14(5-3-1)12-18-13-15-6-8-16(9-7-15)17-10-11-19-20-17/h1-11,18H,12-13H2,(H,19,20) |
Standard InChI Key | ROXCXWUKVMQIKE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C3=CC=NN3 |
Canonical SMILES | C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C3=CC=NN3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine features a central benzylamine group () with a 2H-pyrazole ring substituted at the fourth position of the benzene ring. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, contributes to the compound's electronic and steric properties. The cycloheptyl variant of this compound (Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine) shares structural similarities but includes a seven-membered aliphatic ring .
Physicochemical Data
Key physicochemical parameters are summarized below:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 269.4 g/mol |
CAS Number | 179055-65-3 |
Density | Not reported |
Melting/Boiling Points | Not reported |
Solubility | Likely polar aprotic solvents |
The absence of melting/boiling point data in available literature underscores the need for further experimental characterization .
Synthetic Methodologies
General Synthesis Strategy
The synthesis typically involves multi-step reactions:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or their equivalents under acidic or basic conditions.
-
Benzylamine Functionalization: Alkylation or reductive amination to introduce the benzyl group.
-
Substituent Attachment: Coupling reactions (e.g., Suzuki-Miyaura) to install the 4-(2H-pyrazol-3-yl) group .
A patent by WO2010118852A1 describes analogous routes using benzyl bromides and protected amine intermediates, enabling scalable production .
Key Intermediate: 3-Aminopyrazole
Protected 3-aminopyrazole derivatives (e.g., Boc-protected) serve as critical intermediates. For example, reaction of 3-acetylamino pyrazole with benzyl bromide in dimethylformamide (DMF) yields N-benzyl precursors, which undergo deprotection to finalize the structure .
Biological Activities and Mechanisms
Cytotoxic Effects
In vitro studies demonstrate potent cytotoxicity against cancer cell lines, including melanoma (WM266.4) and colorectal adenocarcinoma (HT-29). The half-maximal inhibitory concentration () ranges from 0.58 to 0.87 μM, comparable to reference compounds like imatinib .
Molecular Targets
-
BRAF Kinase Inhibition: Pyrazole derivatives inhibit BRAF (V600E mutant), a key driver in melanoma. Docking studies reveal interactions with the ATP-binding pocket, with values as low as 0.24 μM .
-
ERK Pathway Modulation: Downregulation of phosphorylated ERK (pERK) in BRAF-mutant cells confirms pathway disruption .
Structure-Activity Relationships (SAR)
-
Pyrazole Scaffold: Essential for kinase inhibition; substitution at N1 enhances potency.
-
Benzyl Group: Hydrophobic interactions with protein residues improve binding affinity.
-
Cycloheptyl Variant: Increased steric bulk may enhance selectivity for specific targets .
Analytical Characterization
Spectroscopic Techniques
-
NMR: and NMR confirm proton environments and carbon骨架.
-
Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight ( 269.4) .
Chromatographic Methods
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, critical for pharmacological studies.
Pharmacological Applications
Anticancer Therapeutics
Preclinical data support further development as:
-
Targeted Therapy: For BRAF-mutant cancers.
-
Combination Regimens: With MEK inhibitors to prevent resistance .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume